molecular formula C7H4F6N2O3 B13565049 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B13565049
M. Wt: 278.11 g/mol
InChI Key: LXCPJELGIWCLLM-UHFFFAOYSA-N
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Description

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative This compound is notable for its unique structural features, including the presence of multiple fluorine atoms and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment to handle the reactive fluorine-containing intermediates.

Chemical Reactions Analysis

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms or other substituents.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical research and industrial applications.

    Biology: Its unique structural features make it a useful probe for studying biological processes, including enzyme interactions and receptor binding.

    Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole: This compound has a similar structure but with a methyl group at the 2-position, which can influence its chemical properties and reactivity.

    1,1,2,2-tetrafluoroethyl trifluoromethyl ether: This compound contains a similar trifluoromethoxy group but differs in the overall structure and functional groups.

    1,2,2-trifluoro-2-hydroxy-1-(trifluoromethyl)ethanesulfonic acid: This compound has a similar trifluoromethyl group but includes a sulfonic acid functional group, which can affect its chemical behavior and applications.

Properties

Molecular Formula

C7H4F6N2O3

Molecular Weight

278.11 g/mol

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C7H4F6N2O3/c8-5(18-7(11,12)13)6(9,10)15-1-3(4(16)17)14-2-15/h1-2,5H,(H,16,17)

InChI Key

LXCPJELGIWCLLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(C(OC(F)(F)F)F)(F)F)C(=O)O

Origin of Product

United States

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